molecular formula C12H13N3O2 B2777330 2-Cyano-3-(4-methoxyanilino)-2-butenamide CAS No. 120651-01-6

2-Cyano-3-(4-methoxyanilino)-2-butenamide

Cat. No.: B2777330
CAS No.: 120651-01-6
M. Wt: 231.255
InChI Key: LYTQVYDRODJKFH-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-3-(4-methoxyanilino)-2-butenamide is an organic compound with the molecular formula C12H12N2O2. It is known for its applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a cyano group, a methoxy-substituted aniline moiety, and a butenamide structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4-methoxyanilino)-2-butenamide typically involves the reaction of ethyl 2-cyano-3-(4-methoxyanilino)acrylate with suitable reagents under controlled conditions. One common method involves the use of hydrazine derivatives in boiling ethanol, leading to the formation of the desired product . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(4-methoxyanilino)-2-butenamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.

    Substitution: The methoxy group and the cyano group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted products with different functional groups.

Scientific Research Applications

2-Cyano-3-(4-methoxyanilino)-2-butenamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-(4-methoxyanilino)-2-butenamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

(Z)-2-cyano-3-(4-methoxyanilino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8(11(7-13)12(14)16)15-9-3-5-10(17-2)6-4-9/h3-6,15H,1-2H3,(H2,14,16)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTQVYDRODJKFH-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)N)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)N)/NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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